molecular formula C13H17N3 B13213617 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B13213617
M. Wt: 215.29 g/mol
InChI Key: MEQSXUXURIRFNS-UHFFFAOYSA-N
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Description

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with a suitable propan-1-amine derivative. One common method involves the use of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde as a starting material, which is then subjected to reductive amination with propan-1-amine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine is unique due to its specific substitution pattern on the pyrazole ring and the length of the alkyl chain. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine

InChI

InChI=1S/C13H17N3/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13/h2-4,7-8,10H,5-6,9,14H2,1H3

InChI Key

MEQSXUXURIRFNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CCCN)C2=CC=CC=C2

Origin of Product

United States

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